molecular formula C20H41N3 B1243474 motuporamine C

motuporamine C

Cat. No. B1243474
M. Wt: 323.6 g/mol
InChI Key: QZTGAWRWGLYJLH-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

motuporamine C is a natural product found in Neopetrosia chaliniformis with data available.

Scientific Research Applications

Inhibition of Tumor Cell Invasion and Angiogenesis

Motuporamine C, derived from marine sponge extracts, has shown promising results as an inhibitor of tumor cell invasion. It acts by impairing actin-mediated membrane ruffling at the lamellae's leading edge and reducing beta1-integrin activation. This suggests its potential interference with "inside-out" signaling to integrins. Additionally, Motuporamine C exhibits anti-angiogenic properties in both in vitro and in vivo assays, displaying minimal toxicity and inhibition of cell proliferation, making it an attractive candidate for cancer therapy (Roskelley et al., 2001).

Activation of RHO and Remodeling of Cellular Structures

Research has shown that Dihydromotuporamine C (a derivative of Motuporamine C) activates RHO, a small GTP-binding protein, in highly invasive MDA231 breast tumor cells. This activation leads to the remodeling of actin stress fibers and focal adhesions, suggesting its role in the inhibition of tumor cell invasion. The compound also stimulates Rho kinase-dependent sodium–proton exchanger activity, highlighting its multifaceted role in tumor cell dynamics (McHardy et al., 2004).

Antimetastatic and Antiangiogenic Properties

Motuporamine C has been identified as an antimetastatic and antiangiogenic compound, with key bioactive features including a saturated 15-membered heterocycle and a norspermidine motif. Its analogues have shown enhanced antimigration properties and reduced toxicity compared to the original compound. This research highlights the potential of Motuporamine C derivatives in treating metastatic diseases, especially in reducing liver metastases in pancreatic cancer models (Muth et al., 2014).

Influence on Neuronal Growth Cone Collapse

Motuporamine C demonstrates significant effects on neuronal outgrowth. It acts as a robust inhibitor of chick neurite outgrowth and induces growth cone collapse, followed by neurite retraction. The compound's influence on neuronal motility, particularly through the Rho-Rho kinase signaling pathway, suggests its utility in studying the molecular mechanisms of neuronal outgrowth (To et al., 2006).

Antimicrobial Properties

Motuporamine derivatives have shown promise as antimicrobial agents against resistant Gram-negative bacteria. One derivative, MOTU-N44, notably inhibits drug transporters by depolarizing and permeabilizing the outer membrane of bacteria, suggesting a novel approach to combating antibiotic resistance (Borselli et al., 2017).

properties

Product Name

motuporamine C

Molecular Formula

C20H41N3

Molecular Weight

323.6 g/mol

IUPAC Name

N'-[3-[(10Z)-1-azacyclopentadec-10-en-1-yl]propyl]propane-1,3-diamine

InChI

InChI=1S/C20H41N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h3,5,22H,1-2,4,6-21H2/b5-3-

InChI Key

QZTGAWRWGLYJLH-HYXAFXHYSA-N

Isomeric SMILES

C1CCCCN(CCCC/C=C\CCC1)CCCNCCCN

Canonical SMILES

C1CCCCN(CCCCC=CCCC1)CCCNCCCN

synonyms

motuporamine C
motuporamine-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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